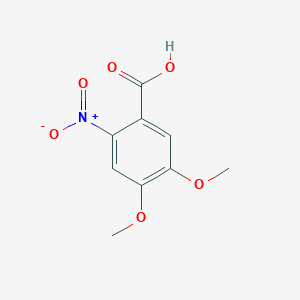

4,5-Dimethoxy-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCMFGBGMJAJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198162 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4998-07-6 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4998-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004998076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHOXY-2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND4L58599P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4,5-dimethoxy-2-nitrobenzoic acid, a pivotal nitroaromatic compound in modern organic synthesis. Detailing its fundamental physicochemical and spectroscopic properties, this document offers an in-depth exploration of its synthesis, purification, and critical applications. With a focus on its role as a versatile building block for pharmaceuticals, particularly in the synthesis of quinazoline derivatives, this guide serves as an essential resource for researchers, chemists, and professionals in drug development. Detailed experimental protocols, safety information, and workflow diagrams are included to bridge theoretical knowledge with practical laboratory application.

Introduction and Overview

This compound, also known as 6-Nitroveratric acid, is a highly functionalized aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring substituted with two methoxy groups, a nitro group, and a carboxylic acid moiety. This unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, carboxyl) groups imparts distinct reactivity, making it a valuable and versatile intermediate in the synthesis of complex organic molecules.[2][3]

Its primary significance lies in its role as a key precursor for nitrogen-containing heterocycles, which are prominent scaffolds in many pharmacologically active compounds.[2][3][4] The strategic placement of the nitro group ortho to the carboxylic acid and adjacent to a methoxy group allows for selective chemical transformations, which are foundational to its utility in multi-step synthetic pathways.

Key Identifiers:

-

IUPAC Name: this compound[5]

-

Synonyms: 6-Nitroveratric acid, 3,4-Dimethoxy-6-nitrobenzoic acid[1][5]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in experimental work. This compound is typically a yellow crystalline powder.[7][8] A summary of its key properties is presented below.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow crystalline powder | [7][8] |

| Melting Point | 192-197 °C | [2][6][8] |

| Boiling Point | Decomposes before boiling | [2] |

| Density | ~1.4 g/cm³ (estimated) | [2][7] |

| Topological Polar Surface Area | 102 Ų | [5][7] |

| XLogP3 | 1.2 | [7] |

A key indicator of purity for this compound is its melting point. A sharp melting point within the specified range (e.g., 195-197 °C) suggests high purity, whereas a broad melting range may indicate the presence of impurities, such as regioisomers from the nitration synthesis step.

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [4][8][9][10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4][8][9] |

| Methanol | Soluble | [4][8][9] |

| Hot 1M NaOH | Soluble (forms carboxylate salt) | [4][8][9] |

The poor aqueous solubility and good solubility in polar aprotic solvents like DMSO are typical for moderately polar organic acids. Its solubility in hot aqueous sodium hydroxide is a direct consequence of the acidic carboxylic group reacting to form the more soluble sodium carboxylate salt, a property often exploited during workup and purification procedures.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The expected spectroscopic data are detailed below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous structural information. In a solvent like CDCl₃, the spectrum is expected to show two singlets for the aromatic protons and two singlets for the methoxy groups.

-

Aromatic Protons (2H): Two singlets are expected, one around δ 7.42 ppm and another around δ 7.26 ppm.[6] The downfield shift is due to the deshielding effects of the adjacent electron-withdrawing nitro and carboxylic acid groups.

-

Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy groups, typically appearing around δ 4.03 and 4.02 ppm.[6] Their distinct chemical shifts arise from the different electronic environments due to the ortho nitro group.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the range of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group, typically found near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-O Stretch (Methoxy Groups): Absorptions in the 1200-1000 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M+): The expected molecular ion peak for C₉H₉NO₆ is at an m/z of 227.04.[5]

-

Fragmentation: Common fragmentation patterns may include the loss of -OH (m/z 210), -COOH (m/z 182), and -NO₂ (m/z 181).

-

Caption: Standard workflow for analytical confirmation.

Synthesis and Purification

This compound is most commonly synthesized via the electrophilic nitration of 3,4-dimethoxybenzoic acid (veratric acid).[11]

Synthetic Protocol: Nitration of 3,4-Dimethoxybenzoic Acid

This protocol is based on established literature procedures.[6][12]

-

Reaction Setup: To a flask maintained in an ice bath (0-5 °C), add 3,4-dimethoxybenzoic acid (1 equivalent).

-

Causality: The reaction is highly exothermic. Low temperature is critical to control the reaction rate and prevent over-nitration or degradation of the starting material.

-

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as 20% nitric acid, dropwise with vigorous stirring.[6][12] The temperature should be carefully monitored and kept below 10 °C.

-

Causality: The methoxy groups are strong activating groups, directing the electrophilic substitution to the ortho and para positions. The C6 position (ortho to one methoxy and para to the other) is sterically accessible and electronically favored for nitration.

-

-

Reaction Progression: After the addition is complete, the reaction may be stirred at a slightly elevated temperature (e.g., 60 °C) for several hours to ensure completion.[6]

-

Workup: Pour the cooled reaction mixture onto a large volume of ice-water.

-

Causality: This step serves two purposes: it quenches any remaining nitrating agent and precipitates the organic product, which is insoluble in water.

-

-

Isolation: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield a light yellow solid.[6]

Caption: Synthetic pathway from veratric acid.

Reactivity and Applications in Drug Development

The utility of this compound stems from the selective reactivity of its functional groups. It is a key intermediate in the synthesis of pharmaceuticals and pesticides.[2][3]

Reduction of the Nitro Group

The most significant transformation is the reduction of the 2-nitro group to an amino group, forming 2-amino-4,5-dimethoxybenzoic acid. This aniline derivative is a direct precursor to the quinazoline ring system, a core structure in many anticancer drugs like Gefitinib.

Protocol: Reduction using Tin(II) Chloride

-

Suspend this compound in a suitable solvent like ethanol or ethyl acetate.

-

Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction and neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the tin salts and liberate the free amine product.

-

Extract the product into an organic solvent and purify.

-

Alternative Reducing Agents: Other methods include catalytic hydrogenation (H₂, Pd/C) or using iron powder in acidic media (Fe/HCl).[13] The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Applications

-

Quinazoline Synthesis: As mentioned, it is a crucial building block for 6,7-dimethoxyquinazoline derivatives.[4][8]

-

Photocleavable Protecting Groups: The 2-nitrobenzyl moiety is a classic "caged" protecting group. Derivatives of this compound, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) alcohol or bromide, are used to protect functional groups like amines or phosphates.[14] The protected compound is inert until irradiated with UV light (typically 350-400 nm), which cleaves the protecting group and releases the active molecule, allowing for precise spatiotemporal control in biological systems.[14]

Caption: Key synthetic applications of the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16][17]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and bases.[16]

References

-

Best selling this compound cas# 4998-07-6. (n.d.). UCHEM. Retrieved from [Link]

-

4998-07-6,this compound, MFCD00014697. (n.d.). Thera. Retrieved from [Link]

-

This compound (CAS 4998-07-6) Product Specification. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound | C9H9NO6 | CID 78690. (n.d.). PubChem. Retrieved from [Link]

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.). Google Patents.

-

The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... (n.d.). ResearchGate. Retrieved from [Link]

-

Unlocking Chemical Innovation: The Role of 4,5-Dimethoxy-2-methylbenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. (n.d.). SpectraBase. Retrieved from [Link]

- A process for the preparation of gefitinib. (n.d.). Google Patents.

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

This compound. (n.d.). gsrs. Retrieved from [Link]

-

Reduction of 4-nitrobenzoic acid. (2018, June 22). Sciencemadness. Retrieved from [Link]

-

Benzoic acid, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 4998-07-6,this compound, MFCD00014697 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Technical | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 4998-07-6 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS#: 4998-07-6 [m.chemicalbook.com]

- 11. 4,5-Dimethoxy-2-methylbenzoic acid | 20736-28-1 | Benchchem [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid (CAS 4998-07-6): Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth technical overview of 4,5-Dimethoxy-2-nitrobenzoic acid, a pivotal chemical intermediate for researchers, chemists, and professionals in drug development. Moving beyond a simple data summary, this document elucidates the causality behind its synthesis, explores its critical applications with mechanistic insights, and provides field-proven experimental protocols.

Introduction: Strategic Importance in Synthesis

This compound, also known as 6-Nitroveratric acid, is a highly functionalized aromatic compound whose strategic importance lies in the precise arrangement of its substituents. The electron-donating methoxy groups, the electron-withdrawing nitro group, and the carboxylic acid handle make it a versatile scaffold for constructing complex molecules.[1] It serves as a crucial building block in the synthesis of pharmaceuticals, particularly nitrogen heterocycles like quinazolines, and is a key precursor to widely used photolabile protecting groups.[2][3][4] Its utility stems from the ability to selectively modify each functional group, enabling intricate molecular engineering.

Physicochemical & Spectroscopic Profile

The compound typically appears as a yellow crystalline powder.[2] Its physical and chemical properties are foundational to its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4998-07-6 | [5] |

| Molecular Formula | C₉H₉NO₆ | [1][5][6] |

| Molecular Weight | 227.17 g/mol | [1][5][6] |

| Melting Point | 195-197 °C | [2][3] |

| Appearance | Yellow Crystalline Powder | [2] |

| Solubility | Insoluble in water. Soluble in DMSO, methanol, and hot 1mol/L NaOH. | [2][3][4] |

| pKa | 2.34 ± 0.25 (Predicted) | [3] |

Spectroscopic Signature: A Self-Validating System

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis. The key features in each spectrum correspond directly to its molecular structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is simple and highly diagnostic. One would expect to see two singlets in the aromatic region (around 7.3-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.[7] Two additional singlets would appear upfield (around 4.0 ppm), representing the six protons of the two distinct methoxy groups.[7] The acidic proton of the carboxylic acid may appear as a broad singlet at a variable downfield shift.

-

¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals, corresponding to each carbon in the unique electronic environment of the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), aromatic carbons attached to oxygen (~145-155 ppm), and the methoxy carbons (~56 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic peaks include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹, broad), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should correspond to the compound's molecular weight, 227.17 g/mol .[6] Common fragmentation patterns can further validate the structure.

Synthesis Methodologies: An Analysis of Experimental Choices

The most common and economically viable route to this compound is the electrophilic aromatic substitution (nitration) of veratric acid (3,4-dimethoxybenzoic acid).[8]

Causality of the Primary Synthesis Route: Nitration of Veratric Acid

The choice of veratric acid as a precursor is strategic. It is a readily available and relatively inexpensive starting material derived from natural products.[9][10] The synthesis hinges on the directing effects of the substituents on the aromatic ring.

-

Activating Groups: The two methoxy groups (-OCH₃) are powerful activating, ortho-, para- directing groups due to their ability to donate electron density to the ring via resonance. This makes the ring highly susceptible to electrophilic attack, often obviating the need for harsh catalysts like sulfuric acid that are typically required for nitrating less activated rings.[11]

-

Directing Effects: The incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions activated by the methoxy groups. The position ortho to the C4-methoxy group and meta to the C3-methoxy group (the C2 position) is sterically accessible and electronically enriched, making it a primary site of nitration. The presence of the deactivating carboxyl group further disfavors substitution on its adjacent carbons.

Caption: Synthesis of this compound via nitration.

Detailed Experimental Protocol: Nitration of Veratric Acid

This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials:

-

Veratric acid (3,4-dimethoxybenzoic acid)

-

Concentrated Nitric Acid (65-70%)

-

Glacial Acetic Acid

-

Ice bath

-

Deionized water

-

Stir plate and magnetic stir bar

-

Reaction flask (e.g., 250 mL round-bottom flask)

-

Buchner funnel and filter paper

Procedure:

-

Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Dissolution: Add 10.0 g of veratric acid to the flask. Add 50 mL of glacial acetic acid and stir until the solid is fully dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is a critical step to control the exothermicity of the nitration reaction and prevent over-nitration or side product formation.

-

Nitration: While maintaining the low temperature and vigorous stirring, slowly add 6.5 mL of concentrated nitric acid dropwise over 30-45 minutes. The slow addition is crucial for thermal control.

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A yellow precipitate of the product will form immediately.[12]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

-

Drying: Dry the yellow crystalline solid under vacuum.

-

Validation:

Core Applications in Drug Development and Research

The true value of this compound is realized in its downstream applications, most notably in pharmaceuticals and photochemistry.

A. Pharmaceutical Intermediate

This molecule is a key starting material for synthesizing various heterocyclic compounds. Its most prominent use is in the creation of the 6,7-dimethoxyquinazoline core, which is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors used in oncology.[2][3][4] The synthesis involves reduction of the nitro group to an amine, followed by cyclization reactions to form the quinazoline ring system.

B. Precursor to Photolabile Protecting Groups (PPGs)

A significant application is its use as a precursor for the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a widely used photolabile protecting group (PPG), often referred to as a "caging" group.[13]

-

Mechanism of Action: A biologically active molecule (e.g., an inhibitor, neurotransmitter, or acid) is rendered inactive by covalently attaching it to the DMNB moiety.[13] The DMNB group is stable under normal physiological conditions. However, upon irradiation with UV light (typically ~365 nm), it undergoes an intramolecular redox reaction (a Norrish Type II reaction), leading to its cleavage and the release of the active molecule.[13][14][15] This process allows for precise spatiotemporal control over the release of a bioactive compound.[13][14]

-

Workflow: The process begins with the reduction of the carboxylic acid of this compound to the corresponding alcohol (4,5-dimethoxy-2-nitrobenzyl alcohol), which is then typically converted to a bromide or other reactive species to facilitate attachment to the target molecule.[13]

Caption: Workflow from benzoic acid to a photolabile 'caged' compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [6] |

| Eye Irritation | H319 | Causes serious eye irritation | [6] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [6] |

-

Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[16][17] All work should be performed in a certified chemical fume hood to avoid inhalation of dust.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][16] Keep away from strong oxidizing agents and strong bases.[16]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[16] Do not empty into drains.[16]

Conclusion

This compound (CAS 4998-07-6) is more than a simple chemical reagent; it is a strategic tool for advanced chemical synthesis. Its well-defined physicochemical properties, predictable reactivity based on fundamental electronic principles, and straightforward synthesis make it an invaluable asset. For professionals in drug discovery and chemical biology, its role as a precursor to the quinazoline scaffold and the DMNB photolabile protecting group enables the development of novel therapeutics and sophisticated biological probes. A thorough understanding of its chemistry and handling is paramount to leveraging its full potential safely and effectively.

References

-

ResearchGate. The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... Retrieved from [Link]

-

Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. J. Org. Chem. 2002, 67, 15, 5153–5160. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

- Google Patents. Novel preparation method and application of 6-nitroveratric acid.

-

Wikipedia. Photolabile protecting group. Retrieved from [Link]

-

ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

-

SpectraBase. 4,5-Dimethoxy-2-nitrobenzyl bromide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 4,5-Dimethoxy-2-methylbenzoic Acid. Retrieved from [Link]

-

Wikipedia. Veratric acid. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-nitrobenzyl (5R, 6S)-6-(1-methoxy-1-methylethyl)-7-oxo-3-(4-pyridylthio). Retrieved from [Link]

Sources

- 1. This compound - Technical | CymitQuimica [cymitquimica.com]

- 2. This compound | 4998-07-6 [chemicalbook.com]

- 3. China this compound 4998-07-6 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 4,5-Dimethoxy-2-methylbenzoic acid | 20736-28-1 | Benchchem [benchchem.com]

- 9. Veratric acid - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. echemi.com [echemi.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

4,5-Dimethoxy-2-nitrobenzoic acid chemical structure

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Introduction

This compound, also known as 6-Nitroveratric acid, is a highly functionalized nitroaromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] Its strategic placement of methoxy, nitro, and carboxylic acid groups on the benzene ring imparts a unique reactivity profile, making it an invaluable building block for researchers and synthetic chemists. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analytical characterization, and key applications, with a particular focus on its role in pharmaceutical and fine chemical manufacturing.[2][3] As a versatile scaffold, understanding its chemistry is crucial for the development of novel therapeutics and advanced materials.[2][4][5]

Chemical Identity and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its application in chemical synthesis. The electron-withdrawing nitro group and electron-donating methoxy groups create a unique electronic environment that dictates its reactivity.

Chemical Structure and Identifiers

The molecule consists of a benzoic acid core substituted with two methoxy groups at positions 4 and 5, and a nitro group at position 2. This arrangement is crucial for its subsequent chemical transformations.

-

IUPAC Name: this compound[6]

-

Synonyms: 6-Nitroveratric acid, 3,4-Dimethoxy-6-nitrobenzoic acid[1][6]

-

CAS Number: 4998-07-6[6]

-

SMILES: COC1=C(C=C(C(=C1)C(=O)O)[O-])OC[6]

Physicochemical Data

The physical properties of the compound are summarized in the table below. Its high melting point and crystalline nature are indicative of a stable solid compound. Its solubility profile is typical for a moderately polar organic acid, showing good solubility in polar organic solvents and basic aqueous solutions.

| Property | Value | Source(s) |

| Molecular Weight | 227.17 g/mol | [1][2] |

| Appearance | Yellow to light yellow crystalline powder | [1][7][8] |

| Melting Point | 192-197 °C | [1][7] |

| Solubility | Insoluble in water; Soluble in DMSO, methanol, and hot 1 mol/L NaOH. | [1][7][8] |

| Density | ~1.4 g/cm³ (estimated) | [1] |

| Topological Polar Surface Area | 102 Ų | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 6 | [8] |

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the nitration of veratric acid (3,4-dimethoxybenzoic acid).[9] This electrophilic aromatic substitution reaction is a cornerstone of its production. An alternative pathway involves the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde.[7][9]

Synthetic Workflow: Nitration of Veratric Acid

The direct nitration of veratric acid is an efficient method. The electron-donating effects of the two methoxy groups activate the aromatic ring towards electrophilic substitution. The nitro group is directed to the ortho position relative to the carboxylic acid group due to the combined directing effects of the substituents.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde

This protocol describes an alternative high-yield synthesis via oxidation, which avoids the direct handling of concentrated nitric acid for nitration of the final acid form.[7][10]

Materials:

-

3,4-dimethoxy-6-nitrobenzaldehyde (10 g)

-

Methanol (30 mL)

-

Water (20 mL)

-

Acetic acid (3.5 mL)

-

30% Hydrogen peroxide (9 mL)

-

Sodium chlorite (80% content, 9 g) dissolved in water (5 mL)

-

Sodium bisulfite (10.5 g)

-

Sodium hydroxide (6 g)

-

Sulfuric acid

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 3,4-dimethoxy-6-nitrobenzaldehyde (10 g), water (20 mL), methanol (30 mL), and acetic acid (3.5 mL).

-

Oxidant Addition: Stir the mixture well and add a solution of sodium chlorite (9 g in 5 mL of water).

-

Reaction Conditions: Add 30% hydrogen peroxide (9 mL). The reaction is exothermic; maintain the temperature around 50°C while stirring. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Quenching: Once the reaction is complete, add sodium bisulfite (10.5 g) to quench any remaining oxidants.

-

Solvent Removal: Evaporate the solvent to dryness under reduced pressure.

-

Purification (Acid-Base Extraction):

-

Dissolve the resulting solid in a sodium hydroxide solution (6 g in 10 mL of water).

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with sulfuric acid to a pH of 1 to precipitate the product.

-

-

Final Isolation: Filter the precipitated solid, wash with a small amount of cold water, and dry thoroughly to obtain this compound. (Expected Yield: ~93%, Purity: >99% by HPLC).[7][10]

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic data provides direct evidence of the molecular structure.

| Analysis Method | Key Expected Features |

| ¹H NMR | Signals corresponding to two distinct aromatic protons, two methoxy groups, and one carboxylic acid proton. A typical spectrum in CDCl₃ shows singlets at approximately 7.42 ppm and 7.26 ppm (aromatic protons) and 4.03 ppm and 4.02 ppm (methoxy protons).[10] |

| ¹³C NMR | Signals for nine distinct carbon atoms, including those of the carboxyl group, the four substituted aromatic carbons, two unsubstituted aromatic carbons, and the two methoxy carbons. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching (carbonyl), N-O stretching (nitro group), C-O stretching (methoxy groups), and C=C stretching (aromatic ring). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 227, corresponding to the exact mass of the compound.[6] |

Note: Public databases like ChemicalBook and PubChem provide access to reference spectra for this compound.[6][11]

Applications in Research and Drug Development

This compound is not an end-product but a crucial intermediate. Its value lies in the synthetic possibilities it unlocks, primarily in the pharmaceutical and agrochemical industries.[1][2][3]

Precursor for Heterocyclic Scaffolds

The compound is a key starting material for the synthesis of 6,7-dimethoxyquinazoline derivatives.[1][7] The synthesis involves the reduction of the nitro group to an amine, followed by cyclization reactions. Quinazolines are a class of compounds with a broad range of biological activities, including anticancer and antihypertensive properties.

Caption: Role as a precursor in synthesizing key chemical classes.

Versatile Building Block

Beyond quinazolines, its reactivity allows for its use in synthesizing various nitrogen-containing heterocycles and other fine chemicals.[2] The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, which then opens up a vast array of subsequent chemical modifications. This versatility makes it a staple reagent in medicinal chemistry discovery programs.[5]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6][8] |

| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation | [6][12] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [6][8] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles or a face shield (compliant with EN166), and a lab coat.[13][14] If dust is generated, use a NIOSH/MSHA-approved respirator.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] Keep away from strong oxidizing agents and strong bases.[13]

-

Handling: Avoid breathing dust.[13] Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[13][14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[13][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] Do not empty into drains.[13]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its well-defined reactivity, straightforward synthesis, and critical role as a precursor to high-value compounds like quinazolines solidify its importance in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis protocols, and safety requirements, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

-

This compound (CAS 4998-07-6) Product Specification . Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

This compound | C9H9NO6 | CID 78690 . PubChem. [Link]

-

Growth Opportunities and Challenges in the this compound Market . Apiary. [Link]

-

4,5-Dimethoxy-2-nitrobenzyl bromide - Spectra . SpectraBase. [Link]

-

Unlocking Chemical Innovation: The Role of 4,5-Dimethoxy-2-methylbenzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Technical | CymitQuimica [cymitquimica.com]

- 3. Growth Opportunities and Challenges in the this compound Market: Projected 10.4% CAGR from 2025 to 2032 · Apiary [45dimethoxy2nitrobenzoicacidmarketsharemarkettrendsandfor.docs.apiary.io]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4998-07-6 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 4,5-Dimethoxy-2-methylbenzoic acid | 20736-28-1 | Benchchem [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound(4998-07-6) 1H NMR spectrum [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile of 4,5-Dimethoxy-2-nitrobenzoic Acid in Organic Solvents: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 4,5-Dimethoxy-2-nitrobenzoic Acid

This compound, also known as 6-Nitroveratric acid, is a pivotal intermediate in modern organic synthesis. With a molecular weight of 227.17 g/mol and a melting point typically in the range of 192-197°C, this light yellow crystalline powder serves as a foundational building block for a variety of complex molecules, particularly in the pharmaceutical industry for the synthesis of alkaloid derivatives and quinazoline-based compounds.[1][2][3][4] Its utility in drug development and fine chemical manufacturing makes a thorough understanding of its physical properties—most notably its solubility—a critical prerequisite for efficient process development, reaction optimization, and formulation.[5]

This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will delve into the theoretical principles governing its dissolution, present a qualitative and estimated quantitative solubility profile across a range of common organic solvents, and provide a robust, self-validating experimental protocol for researchers to determine its solubility with high fidelity in their own laboratories.

Section 2: Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet. The molecular architecture of this compound is complex, featuring three distinct functional groups that each contribute to its overall polarity and hydrogen bonding capabilities. A sound experimental design for solubility studies begins with a causal analysis of this structure.

Caption: Key functional groups governing solubility.

-

Carboxylic Acid (-COOH): This is the most dominant polar feature of the molecule. It is both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group strongly favors interaction with polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone.[6] Its acidic nature (predicted pKa ≈ 2.34) also explains its high solubility in basic aqueous solutions, such as 1M NaOH, where it deprotonates to form a highly soluble sodium salt.[3]

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, creating a strong dipole moment within the molecule.[7] It is a hydrogen bond acceptor but not a donor. This feature enhances solubility in polar aprotic solvents that can stabilize its dipole, such as DMSO, DMF, and acetonitrile.

-

Dimethoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. While they increase the overall molecular weight and size, their primary influence is to enhance polarity compared to an unsubstituted nitrobenzoic acid, likely increasing solubility in a range of polar solvents from alcohols to ethers.

Expert Synthesis: The combination of these groups results in a molecule that is decidedly polar. It is expected to be largely insoluble in non-polar hydrocarbon solvents like toluene and hexane. Its highest solubility should be found in highly polar solvents capable of both hydrogen bonding and strong dipole-dipole interactions, with polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) being the best candidates.

Section 3: Solubility Profile in Organic Solvents

Qualitative Summary

Data compiled from chemical suppliers consistently indicates the following qualitative solubility profile. This information is invaluable for initial solvent screening in a research setting.

| Solvent Class | Solvent | Reported Solubility | Citation(s) |

| Water | Water | Insoluble | [2][3][5][8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [2][3][5][9] |

| Acetonitrile | Slightly Soluble | [3][9] | |

| Polar Protic | Methanol | Soluble | [2][3][5][9] |

| Aqueous Base | 1M Sodium Hydroxide (hot) | Soluble (forms salt) | [2][3] |

Estimated Quantitative Solubility

To date, a comprehensive, publicly available dataset of the quantitative solubility of this compound across a range of temperatures does not exist. However, as application scientists, we often must formulate a hypothesis based on available data for structurally related compounds. The following table provides estimations derived from the experimental data of other nitrobenzoic acids.[1][10]

Causality for Estimation: These estimations are anchored by data for 3-nitrobenzoic acid.[1] It is hypothesized that the two electron-donating, moderately polar methoxy groups on our target molecule will slightly increase its overall polarity and hydrogen-bond accepting capability compared to 3-nitrobenzoic acid. This should lead to a modest increase in solubility in polar solvents (e.g., alcohols, acetone) and a decrease in solubility in non-polar solvents (e.g., toluene).

Disclaimer: The following values are expert estimations for guidance and preliminary experimental design only. They must be experimentally verified.

| Solvent | Class | Polarity Index | Estimated Solubility at 25°C (298.15 K) (g / 100 mL) | Rationale & Expected Trend |

| Methanol | Polar Protic | 0.762 | High (5 - 10) | Strong H-bonding with -COOH and polarity match. Expected to be the best solvent class. |

| Ethanol | Polar Protic | 0.654 | Moderate-High (2 - 5) | Good H-bonding, but slightly lower polarity than methanol may reduce solubility. |

| Acetone | Polar Aprotic | 0.355 | Moderate (1 - 3) | Good dipole-dipole interactions with -NO₂ and H-bond acceptance with -COOH. |

| Ethyl Acetate | Polar Aprotic | 0.228 | Low-Moderate (0.5 - 1.5) | Moderate polarity and H-bond acceptance. Less effective than acetone. |

| Dichloromethane | Polar Aprotic | 0.309 | Low (0.1 - 0.5) | Can solvate polar groups but lacks H-bonding capability. |

| Toluene | Non-Polar | 0.099 | Very Low (< 0.1) | Significant polarity mismatch. Aromatic ring offers minimal compatible interaction. |

Section 4: Experimental Protocol for Equilibrium Solubility Determination

To move beyond estimation, rigorous experimental determination is required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[11][12] The protocol below is designed as a self-validating system to ensure data integrity. Quantification is achieved via High-Performance Liquid Chromatography (HPLC), which offers high specificity and accuracy.[13]

Experimental Workflow Diagram

Caption: Shake-Flask method for solubility determination.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials & Equipment:

-

This compound (purity >98%)

-

HPLC-grade organic solvents

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Isothermal orbital shaker or temperature-controlled water bath

-

Centrifuge

-

0.22 µm syringe filters (chemically compatible with the solvent)

-

Calibrated volumetric flasks and pipettes

-

HPLC system with UV detector

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials (perform in triplicate for statistical validity). "Excess" is critical; ensure a visible amount of undissolved solid remains at the bottom of the vial after equilibration. A starting point is ~50-100 mg of solid in 5 mL of solvent.

-

Accurately add a known volume (e.g., 5.00 mL) of the pre-equilibrated solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration (The Trustworthiness Pillar):

-

Place the vials in an isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5°C).

-

Agitate the samples for a minimum of 48 hours. This is a self-validating step. To confirm that equilibrium has been reached, a time-point study is essential. Samples of the supernatant should be taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the 48-hour and 72-hour time points.[14]

-

-

Phase Separation & Filtration:

-

Once equilibrium is confirmed, remove the vials from the shaker and let them stand at the experimental temperature for 30 minutes to allow coarse particles to settle.

-

Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes fine particulates that could dissolve upon subsequent dilution, leading to erroneously high results.

-

-

Quantification by HPLC:

-

Calibration: Prepare a stock solution of the compound in the chosen solvent. Create a series of at least five calibration standards by serial dilution to cover the expected concentration range. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for reliability.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of the saturated solution. Express the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

Section 5: Conclusion and Practical Implications

While a definitive quantitative solubility dataset for this compound is not yet published, a robust understanding of its solubility can be achieved through a combination of theoretical analysis and rigorous experimental validation. The molecular structure strongly suggests high solubility in polar solvents, particularly methanol and DMSO, and poor solubility in non-polar media.

For researchers in drug development and process chemistry, this guide provides a direct path forward. The estimated values serve as a starting point for selecting appropriate solvent systems for reactions, purifications (e.g., recrystallization), and initial formulation screening. The detailed shake-flask protocol provides a reliable and trustworthy method to generate the precise, in-house data needed to drive projects forward with confidence, ensuring that process decisions are based on sound scientific evidence rather than assumptions.

Section 6: References

-

Zhang, T., Wang, L., & Li, R. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved January 3, 2026, from [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved January 3, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 3, 2026, from [Link]

-

Ghosh, A., & Lahiri, S. C. (1987). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry, 26A, 814-817. [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved January 3, 2026, from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 3, 2026, from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 3, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 4998-07-6) Product Specification. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 6-Methyl-2-nitrobenzoic acid. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved January 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 4998-07-6 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. nbinno.com [nbinno.com]

- 6. 6-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 16097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 4998-07-6 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. enamine.net [enamine.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid as a Precursor for Caged Compounds

Introduction: The Power of Spatiotemporal Control in Biological Systems

In the intricate world of cellular biology and drug development, the ability to initiate a biological process at a precise time and location is paramount. Caged compounds offer this exceptional level of control.[1][2] These are molecules whose biological activity is temporarily masked by a covalently attached photolabile protecting group (PPG), also known as a caging group.[1][2][3] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule "on demand". This "uncaging" process allows researchers to study rapid cellular events and control drug activation with unparalleled spatiotemporal resolution.[3]

Among the most widely used and reliable PPGs is the 2-nitrobenzyl family.[3][4] A key derivative, 4,5-dimethoxy-2-nitrobenzoic acid (DMNB-COOH), has emerged as a versatile precursor for caging a wide array of bioactive molecules, including peptides, oligonucleotides, and proteins.[5] The dimethoxy substituents on the aromatic ring help to red-shift the absorption maximum to the near-UV range (typically 350-360 nm), a region where light is less damaging to living cells.[6]

This guide provides a comprehensive technical overview of this compound, from its synthesis to its application in creating and utilizing caged compounds for advanced research.

Part 1: The Precursor - Synthesis and Properties of this compound

The journey to a functional caged compound begins with its precursor. The reliability of the final product is contingent on the purity and characterization of this starting material.

Synthesis of this compound

The most common and efficient route to DMNB-COOH is through the nitration of veratric acid (3,4-dimethoxybenzoic acid).[7] While several methods exist, a typical laboratory-scale synthesis involves the careful addition of nitric acid to veratric acid, often in an ice bath to control the exothermic reaction.[8][9]

Experimental Protocol: Synthesis of DMNB-COOH from Veratric Acid

-

Reaction Setup: To a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 3,4-dimethoxybenzoic acid (veratric acid).

-

Nitration: Slowly add 20% nitric acid to the flask with continuous stirring, ensuring the temperature remains low.[8][9] Causality Insight: Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted side products.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 60 °C) for several hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: After the reaction is complete, pour the mixture onto ice-water to precipitate the product.[8][9]

-

Purification: The resulting solid is collected by filtration, washed with cold water, and dried. For higher purity, the crude product can be purified by silica gel column chromatography. The final product, this compound, is typically a light yellow crystalline powder.[8][10]

An alternative, high-yield method involves the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde using sodium chlorite and hydrogen peroxide.[7][8][10] This can produce DMNB-COOH with purities exceeding 99%.[8][10]

Key Properties of DMNB-COOH

A thorough understanding of the precursor's properties is essential for its successful use.

| Property | Value | Source |

| Molecular Formula | C9H9NO6 | [10][11][12] |

| Molecular Weight | 227.17 g/mol | [10][11][12] |

| Appearance | Yellow crystalline powder | [10] |

| Melting Point | 195-197 °C | [10] |

| Solubility | Soluble in DMSO and methanol; Insoluble in water | [10] |

Part 2: The "Caging" Process - Creating DMNB-Protected Molecules

The core of caging technology lies in the chemical reaction that attaches the DMNB group to the bioactive molecule. DMNB-COOH is used to cage molecules containing hydroxyl (-OH), amine (-NH2), or thiol (-SH) functional groups, typically by forming an ester, carbamate, or thioether linkage, respectively.

The most common application is the caging of alcohols or phenols via esterification to create DMNB esters. This requires activating the carboxylic acid of DMNB-COOH.

Experimental Protocol: Caging a Generic Alcohol (R-OH) via Esterification

-

Activation of DMNB-COOH: Dissolve DMNB-COOH in a suitable anhydrous solvent (e.g., Dichloromethane or DMF). Add a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst like 4-Dimethylaminopyridine (DMAP). Stir at room temperature. Causality Insight: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst to facilitate this attack.

-

Caging Reaction: Add the alcohol (R-OH) to the activated DMNB-COOH solution. The reaction is typically stirred at room temperature overnight.

-

Workup: The dicyclohexylurea (DCU) byproduct formed from DCC is insoluble in most organic solvents and can be removed by filtration. The filtrate is then washed sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted starting materials and catalysts.

-

Purification: The crude caged compound is purified using flash column chromatography on silica gel to yield the pure DMNB-caged product.

-

Characterization: The final product's identity and purity must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for synthesizing a DMNB-caged compound.

Part 3: The "Uncaging" Process - Photorelease of the Active Molecule

The defining feature of a caged compound is its ability to release the active molecule upon light stimulation. This process, known as photolysis or uncaging, is a complex photochemical reaction.

Mechanism of Photolysis

The photolysis of 2-nitrobenzyl compounds proceeds through an intramolecular redox reaction.[13][14][15]

-

Photoexcitation: Upon absorption of a UV photon (typically ~365 nm), the nitro group is excited.[3][4]

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient species known as an aci-nitro intermediate.[3][4][14] This intermediate has a characteristic strong absorption around 400 nm.[4]

-

Rearrangement and Release: The aci-nitro intermediate undergoes a series of rapid rearrangements.[4][13] This ultimately leads to the cleavage of the bond linking the caging group to the bioactive molecule.

-

Products: The reaction yields three products: the released bioactive molecule, a proton, and a 2-nitrosobenzaldehyde derivative (in this case, 4,5-dimethoxy-2-nitrosobenzaldehyde).[4][15][16]

It is crucial to note that the photolysis byproducts, particularly the nitrosoaldehyde, can sometimes have biological activity or interfere with assays. Therefore, appropriate controls are essential in any experiment using caged compounds. Interestingly, the residuals of DMNB photolysis have been shown to be fluorescent, which could be a source of systematic error if not accounted for in fluorescence-based assays.[17][18]

Caption: The photochemical mechanism of DMNB uncaging.

Practical Considerations for Photorelease

-

Light Source: Uncaging is typically performed with a mercury arc lamp equipped with filters to isolate the 360-380 nm range or with UV-emitting LEDs. For precise spatial control, lasers are used, often coupled to a microscope.

-

Quantum Yield (Φ): This value represents the efficiency of the uncaging process (the fraction of absorbed photons that result in photorelease). The quantum yield for DMNB-caged compounds is influenced by the leaving group but is generally in the range of 0.01-0.5.[19][20][21]

-

Two-Photon (2P) Uncaging: For enhanced spatial resolution and deeper tissue penetration, two-photon excitation can be employed.[21][22][23] This technique uses a focused, high-intensity near-infrared (NIR) laser (e.g., 720-740 nm) to achieve simultaneous absorption of two photons, providing the energy equivalent of a single UV photon but confined to a tiny focal volume.[22][23] This minimizes out-of-focus phototoxicity and allows for three-dimensional control of uncaging.[22][23]

Conclusion and Authoritative Grounding

This compound is a cornerstone precursor in the field of chemical biology, enabling the synthesis of a vast array of light-activated tools.[5][11] Its favorable photophysical properties, including a near-UV absorption maximum and reliable cleavage mechanism, have made it a trusted choice for researchers seeking to control biological processes with light.[4][24] By understanding the synthesis of the precursor, the chemistry of the caging reaction, and the mechanism of photorelease, scientists can confidently design and execute sophisticated experiments to probe the dynamics of life at the molecular level. The continued development of new caging strategies, including those with improved two-photon cross-sections, promises to further expand the capabilities of this powerful technology.[20][23]

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arep.med.harvard.edu [arep.med.harvard.edu]

- 7. 4,5-Dimethoxy-2-methylbenzoic acid | 20736-28-1 | Benchchem [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 4998-07-6 [chemicalbook.com]

- 11. This compound - Technical | CymitQuimica [cymitquimica.com]

- 12. 4998-07-6,this compound, MFCD00014697 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. OPG [opg.optica.org]

- 24. nathan.instras.com [nathan.instras.com]

An In-depth Technical Guide to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) Protecting Group

Abstract

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a cornerstone photolabile protecting group (PPG), or "caging" group, integral to advanced research in chemistry, biology, and materials science.[1][2] Its utility stems from its ability to mask the function of a bioactive molecule, which can then be restored with spatiotemporal precision upon irradiation with UV light.[3][4] This guide provides a comprehensive overview of the DMNB group, detailing its photochemical cleavage mechanism, key performance characteristics, and practical applications. It further serves as a field guide, offering validated, step-by-step protocols for the introduction (caging) and photolytic removal (uncaging) of the DMNB moiety, complete with expert insights to ensure experimental success.

The Strategic Value of Photolabile Protecting Groups (PPGs)

In complex biological and chemical systems, controlling the activity of specific molecules in time and space is a formidable challenge. Photolabile protecting groups, often called "caging" groups, are a powerful solution to this problem.[3][4] A PPG is a light-sensitive moiety that is chemically attached to a molecule, rendering it biologically or chemically inactive. The active molecule is "caged." This dormant state allows for its introduction into a system without immediate effects. The application of light of a specific wavelength cleaves the PPG, releasing the active molecule—the "uncaging" process—precisely when and where it is needed.[3][4]

This optochemical control is revolutionary for studying dynamic processes, such as cell signaling, neurotransmission, and enzyme kinetics.[5] Among the diverse families of PPGs, the ortho-nitrobenzyl scaffold is the most widely used, and the 4,5-dimethoxy-2-nitrobenzyl (DMNB) variant offers a highly favorable combination of stability, cleavage efficiency, and synthetic accessibility.[4][6]

The DMNB Group: A Mechanistic and Photochemical Deep Dive

The DMNB group, also known as 6-nitroveratryl (NV), is a derivative of the classic 2-nitrobenzyl PPG.[3][4] The addition of two methoxy groups to the aromatic ring significantly enhances its photochemical properties.

The core structure consists of a benzene ring substituted with a nitro group and a benzylic carbon (the point of attachment to the substrate), positioned ortho to each other. Two methoxy groups at positions 4 and 5 serve as electron-donating groups, which red-shift the molecule's absorption maximum to the near-UV range (~350-365 nm).[1] This is a critical advantage, as it allows for cleavage using less energetic, and therefore less phototoxic, long-wave UV light compared to the parent nitrobenzyl group.[5]

The uncaging of a DMNB-protected molecule is an elegant intramolecular redox reaction triggered by a photon. The process, a variation of the Norrish Type II reaction, proceeds through several key intermediates.[7]

-

Photoexcitation: Absorption of a UV photon (typically ~365 nm) excites the nitro group to a diradical triplet state.[7][8]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[7][9] This is the crucial, light-dependent step.

-

Cyclization and Rearrangement: The unstable aci-nitro intermediate rapidly rearranges to form a five-membered cyclic intermediate.[7][8]

-

Cleavage and Product Release: This cyclic intermediate collapses, breaking the bond to the protected functional group (the leaving group). This step releases the now-active molecule and generates the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[9][10]

The effectiveness of a PPG is judged by several quantitative parameters. The DMNB group performs favorably across these metrics, though it is not without limitations.

| Parameter | Typical Value for DMNB | Significance & Field Insights |

| Absorption Max (λmax) | ~350 - 365 nm | Allows use of common, less damaging UVA light sources (e.g., mercury lamps, LEDs). Minimizes interference with biological fluorophores excited by visible light.[1] |

| Quantum Yield (Φ) | 0.01 - 0.05 | Represents the efficiency of converting an absorbed photon into a cleavage event. While seemingly low, this value is sufficient for most applications. Higher light intensity or longer exposure can compensate.[3] |

| Chemical Stability | High | The DMNB group is robust and stable to a wide range of chemical conditions (e.g., mild acid/base, common reagents in peptide synthesis), making it compatible with multi-step synthetic routes.[5] |

| Cleavage Byproducts | 4,5-dimethoxy-2-nitrosobenzaldehyde | This byproduct can be reactive and strongly absorbing, potentially interfering with downstream assays or exhibiting cellular toxicity.[3][4] Unexpectedly, photolysis byproducts can become fluorescent, which may interfere with common dyes like fluorescein.[11][12] This is a critical consideration for experimental design. |

| Release Kinetics | Milliseconds to seconds | The rate-limiting step is often the decay of the aci-nitro intermediate, not the initial photochemical event.[4][7] For studying very fast processes (<1 ms), other PPGs may be more suitable. |

Experimental Protocols: A Practical Guide

Success with DMNB caging relies on sound experimental technique. The following protocols provide validated, step-by-step methodologies for the caging of a hydroxyl group (a common application) and its subsequent photolytic cleavage.

This protocol describes a standard procedure for protecting a primary alcohol using 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br), a common commercially available reagent.

Materials:

-

Substrate containing a primary alcohol (Substrate-OH)

-

4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether or Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

TLC plates, silica gel for column chromatography

Procedure:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool to room temperature under a stream of argon or nitrogen.

-

Deprotonation: Add the Substrate-OH (1.0 eq) to the flask and dissolve in anhydrous DMF (approx. 0.1 M solution). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form a reactive alkoxide. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become cloudy as the sodium alkoxide salt forms.

-

Alkylation: In a separate, dry flask, dissolve DMNB-Br (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C. Expert Insight: DMNB-Br is light-sensitive. Protect the solution and the reaction flask from direct light by wrapping them in aluminum foil.[2]

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is ethyl acetate/hexanes. The product (DMNB-O-Substrate) should have a higher Rf than the starting alcohol. The disappearance of the Substrate-OH spot indicates completion.

-

Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize excess NaH.

-

Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with water, then with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography to obtain the pure DMNB-caged product.

This protocol describes the general procedure for releasing the protected molecule using UV light.

Materials:

-

Purified DMNB-caged substrate

-

Appropriate solvent (e.g., buffered aqueous solution for biological samples, methanol, or acetonitrile for organic chemistry)

-

UV lamp with a peak output near 365 nm (e.g., medium-pressure mercury lamp with a filter, or a 365 nm LED array)

-

Quartz cuvette or reaction vessel (borosilicate glass absorbs significantly at 365 nm)

-

Analytical instrument for verification (e.g., HPLC, LC-MS, NMR)

Procedure:

-

Sample Preparation: Prepare a solution of the DMNB-caged compound in the chosen solvent. The concentration should be low enough (typically µM to low mM range) to ensure light can penetrate the full sample depth. For biological experiments, use a physiologically relevant buffer (e.g., PBS, HEPES).

-

Pre-Irradiation Analysis (Self-Validation): Before irradiation, take an aliquot of the solution and analyze it (e.g., by HPLC or LC-MS). This provides a baseline (t=0) confirming the purity of the caged compound.

-

Irradiation: Place the solution in the quartz vessel. Position the UV lamp to provide uniform illumination. Turn on the lamp to begin the uncaging process. Causality Note: The duration of irradiation depends on the lamp's power, the distance to the sample, the compound's quantum yield, and its concentration. An initial time course experiment (e.g., taking aliquots at 1, 2, 5, 10, and 30 minutes) is essential to determine the optimal exposure time.[9]

-

Monitoring Cleavage: Periodically take aliquots and analyze them to monitor the disappearance of the starting material and the appearance of the uncaged product.

-

Post-Irradiation Analysis: Once the desired level of uncaging is achieved, perform a final analysis to quantify the yield of the released substrate.

-